Diethyl 7-oxo-7H-benzo(a)cycloheptene-6,8-dicarboxylate
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Overview
Description
Diethyl 7-oxo-7H-benzo(a)cycloheptene-6,8-dicarboxylate is an organic compound with the molecular formula C17H16O5. It is a derivative of benzo[a]cycloheptene, featuring two ester groups and a ketone functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 7-oxo-7H-benzo(a)cycloheptene-6,8-dicarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the benzo[a]cycloheptene core. This can be achieved through cyclization reactions involving aromatic precursors.
Functional Group Introduction: The introduction of the ester groups is usually done via esterification reactions. Common reagents include diethyl oxalate and appropriate catalysts.
Oxidation: The ketone group is introduced through oxidation reactions. Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under controlled conditions to achieve the desired oxidation state.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale batch or continuous processes. Key considerations include:
Reaction Optimization: Ensuring high yield and purity through optimized reaction conditions.
Catalyst Selection: Using efficient and recyclable catalysts to minimize costs and environmental impact.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Diethyl 7-oxo-7H-benzo(a)cycloheptene-6,8-dicarboxylate can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ester groups can participate in nucleophilic substitution reactions, where nucleophiles replace the ester moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines or alcohols under acidic or basic conditions
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Amides, esters, or ethers depending on the nucleophile
Scientific Research Applications
Diethyl 7-oxo-7H-benzo(a)cycloheptene-6,8-dicarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which Diethyl 7-oxo-7H-benzo(a)cycloheptene-6,8-dicarboxylate exerts its effects depends on its interaction with molecular targets. For instance:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Diethyl 7-oxo-7H-benzo(a)cycloheptene-6,8-dicarboxylate can be compared with other similar compounds, such as:
- Diethyl 7-oxo-6,7-dihydro-5H-benzo[a]cycloheptene-6,8-dicarboxylate
- Diethyl 7-oxo-7H-benzo[a]cycloheptene-6,8-dicarboxylate
These compounds share structural similarities but differ in their functional groups or degree of saturation, which can influence their reactivity and applications.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure allows it to participate in a range of chemical reactions, making it valuable for synthetic chemistry, biological studies, and industrial applications. Understanding its preparation, reactivity, and applications can pave the way for new discoveries and innovations.
Properties
CAS No. |
4889-50-3 |
---|---|
Molecular Formula |
C17H16O5 |
Molecular Weight |
300.30 g/mol |
IUPAC Name |
diethyl 7-oxobenzo[7]annulene-6,8-dicarboxylate |
InChI |
InChI=1S/C17H16O5/c1-3-21-16(19)13-9-11-7-5-6-8-12(11)10-14(15(13)18)17(20)22-4-2/h5-10H,3-4H2,1-2H3 |
InChI Key |
CEFVWDWRRPNWLO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC=C2C=C(C1=O)C(=O)OCC |
Origin of Product |
United States |
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